H-Bond Donor Count: 1-Methyl Isomer Retains Lactam NH; 3-Methyl Isomer Eliminates It
The target compound (1-methyl isomer, CAS 952710-33-7) possesses one hydrogen-bond donor (the lactam N–H), whereas the 3-methyl positional isomer (CAS 120039-18-1) possesses zero hydrogen-bond donors because the methyl group occupies the lactam nitrogen [1]. This categorical difference (1 vs. 0 HBD) is not a matter of degree; it represents a discrete structural feature that directly influences molecular recognition by biological targets and computed drug-likeness parameters [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 8-Methoxy-3-methyl-1,3-dihydro-2H-benzo[d]azepin-2-one (CAS 120039-18-1): 0 HBD |
| Quantified Difference | 1 vs. 0 HBD (categorical difference) |
| Conditions | Computed from chemical structure; consistent across all standard cheminformatics platforms. |
Why This Matters
A difference of one hydrogen-bond donor can determine whether a compound satisfies the pharmacophore requirements of a target receptor; for applications where the lactam NH is essential for binding or solubility, procuring the 3-methyl isomer would yield an inactive or suboptimal compound.
- [1] Molaid Chemical Database. 8-Methoxy-1-methyl-1,3-dihydro-benzo[d]azepin-2-one (CAS 952710-33-7). https://www.molaid.com/MS_2285090 (accessed May 2026). View Source
